Stannane, tributyl(3-nitrophenyl)-
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Overview
Description
Stannane, tributyl(3-nitrophenyl)- is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and a 3-nitrophenyl group. Organotin compounds are known for their applications in organic synthesis, particularly in radical reactions due to their ability to donate hydrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of stannane, tributyl(3-nitrophenyl)- typically involves the reaction of tributyltin hydride with 3-nitrophenyl halides under specific conditions. The reaction is usually carried out in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or by irradiation with light .
Industrial Production Methods
Industrial production of organotin compounds like stannane, tributyl(3-nitrophenyl)- often involves the reduction of tributyltin oxide with polymethylhydrosiloxane (PMHS) under reduced pressure. This method is preferred due to its efficiency and the high yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
Stannane, tributyl(3-nitrophenyl)- undergoes various types of reactions, including:
Reduction: It can act as a reducing agent in radical reactions.
Substitution: It can participate in nucleophilic substitution reactions.
Dehalogenation: It is used in the dehalogenation of organic halides.
Common Reagents and Conditions
Common reagents used in reactions with stannane, tributyl(3-nitrophenyl)- include:
Radical Initiators: Azobisisobutyronitrile (AIBN), light irradiation.
Solvents: Organic solvents such as tetrahydrofuran (THF) and dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and the substrates involved. For example, in reduction reactions, the major products are typically the corresponding hydrocarbons .
Scientific Research Applications
Stannane, tributyl(3-nitrophenyl)- has several applications in scientific research, including:
Organic Synthesis: It is used as a radical reducing agent in various organic reactions.
Material Science: It is employed in the synthesis of novel materials with unique properties.
Biological Studies: It is used in the study of biological systems due to its ability to interact with biomolecules.
Mechanism of Action
The mechanism of action of stannane, tributyl(3-nitrophenyl)- involves the homolytic cleavage of the tin-hydrogen bond, generating a tin-centered radical. This radical can then participate in various radical reactions, such as hydrogen atom transfer and radical addition . The molecular targets and pathways involved depend on the specific reaction and the substrates used.
Comparison with Similar Compounds
Similar Compounds
Tributyltin Hydride: Similar in structure but lacks the 3-nitrophenyl group.
Triphenyltin Hydride: Contains phenyl groups instead of butyl groups.
Tributyltin Chloride: Contains a chloride group instead of the 3-nitrophenyl group.
Uniqueness
Stannane, tributyl(3-nitrophenyl)- is unique due to the presence of the 3-nitrophenyl group, which imparts distinct reactivity and properties compared to other organotin compounds. This makes it particularly useful in specific organic synthesis applications where the nitrophenyl group plays a crucial role .
Properties
CAS No. |
79048-31-0 |
---|---|
Molecular Formula |
C18H31NO2Sn |
Molecular Weight |
412.2 g/mol |
IUPAC Name |
tributyl-(3-nitrophenyl)stannane |
InChI |
InChI=1S/C6H4NO2.3C4H9.Sn/c8-7(9)6-4-2-1-3-5-6;3*1-3-4-2;/h1-2,4-5H;3*1,3-4H2,2H3; |
InChI Key |
BDZSZSWGXQZIFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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